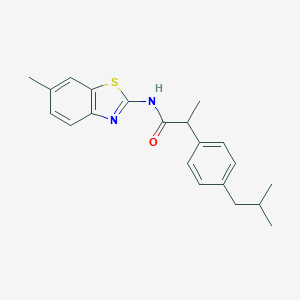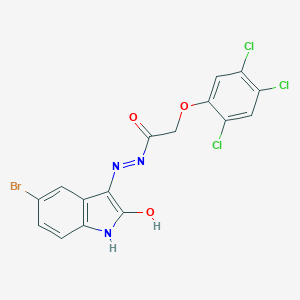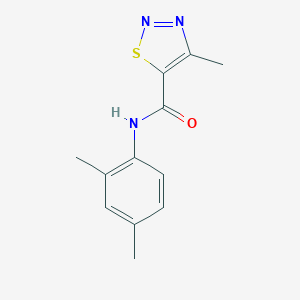![molecular formula C28H20O B420561 2,8-bis(2-phenylvinyl)dibenzo[b,d]furan](/img/structure/B420561.png)
2,8-bis(2-phenylvinyl)dibenzo[b,d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-bis(2-phenylvinyl)dibenzo[b,d]furan is an organic compound that has garnered attention due to its unique structural and photophysical properties. This compound is part of the dibenzofuran family, which is known for its stability and versatility in various chemical applications. The presence of styryl groups at the 2 and 8 positions of the dibenzofuran core enhances its conjugation, making it a valuable material in the field of organic electronics and photonics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-bis(2-phenylvinyl)dibenzo[b,d]furan typically involves the following steps:
Starting Materials: The synthesis begins with dibenzofuran as the core structure.
Functionalization: The 2 and 8 positions of dibenzofuran are functionalized using a suitable halogenation reaction, often involving bromination.
Styryl Group Introduction: The introduction of styryl groups is achieved through a Heck coupling reaction. This reaction involves the use of a palladium catalyst and styrene derivatives under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Halogenation: Large-scale halogenation of dibenzofuran to introduce halogen atoms at the 2 and 8 positions.
Coupling Reactions: Utilizing industrial reactors and palladium catalysts to perform Heck coupling reactions efficiently.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,8-bis(2-phenylvinyl)dibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the styryl groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids under acidic or basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced styryl derivatives.
Substitution: Formation of various substituted dibenzofuran derivatives.
Scientific Research Applications
2,8-bis(2-phenylvinyl)dibenzo[b,d]furan has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photophysical properties.
Medicine: Explored for its potential in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent luminescent properties
Mechanism of Action
The mechanism of action of 2,8-bis(2-phenylvinyl)dibenzo[b,d]furan is primarily related to its ability to interact with light and other molecules. The compound’s conjugated system allows it to absorb and emit light efficiently, making it useful in photonic applications. Additionally, its structural features enable it to participate in various chemical reactions, facilitating the formation of new compounds with desired properties.
Comparison with Similar Compounds
Similar Compounds
2,8-Bis(diphenylphosphoryl)dibenzofuran: Known for its high quantum yield and stability in optoelectronic applications.
2,8-Bis(trifluoromethyl)dibenzofuran: Exhibits unique electronic properties due to the presence of trifluoromethyl groups.
Uniqueness
2,8-bis(2-phenylvinyl)dibenzo[b,d]furan stands out due to its specific structural arrangement, which enhances its conjugation and photophysical properties. This makes it particularly valuable in applications requiring efficient light absorption and emission, such as in OLEDs and other photonic devices.
Properties
Molecular Formula |
C28H20O |
|---|---|
Molecular Weight |
372.5g/mol |
IUPAC Name |
2,8-bis[(E)-2-phenylethenyl]dibenzofuran |
InChI |
InChI=1S/C28H20O/c1-3-7-21(8-4-1)11-13-23-15-17-27-25(19-23)26-20-24(16-18-28(26)29-27)14-12-22-9-5-2-6-10-22/h1-20H/b13-11+,14-12+ |
InChI Key |
DDDMBHCNVWBLAY-PHEQNACWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC3=C(OC4=C3C=C(C=C4)/C=C/C5=CC=CC=C5)C=C2 |
SMILES |
C1=CC=C(C=C1)C=CC2=CC3=C(C=C2)OC4=C3C=C(C=C4)C=CC5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC3=C(C=C2)OC4=C3C=C(C=C4)C=CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


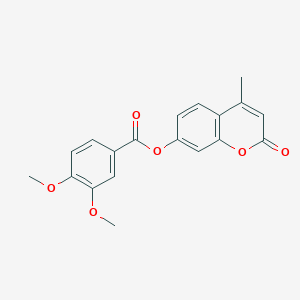
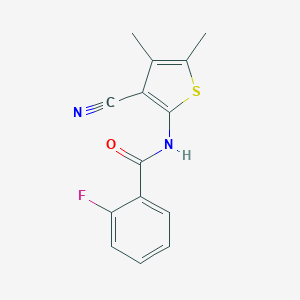
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B420483.png)
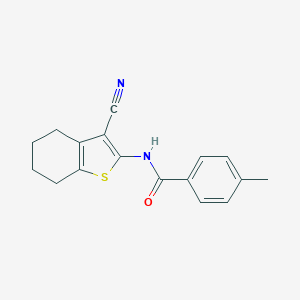
![[4-[(E)-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-3-methoxyphenyl] 3-bromobenzoate](/img/structure/B420487.png)
![N'-acetyl-N'-[(2-fluorophenyl)(4-methylphenyl)methyl]-2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide](/img/structure/B420490.png)
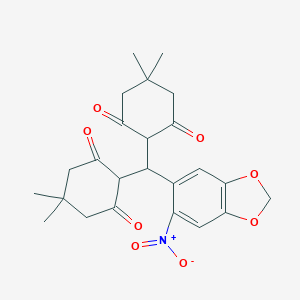
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B420493.png)
![methyl 4-[(4-methoxyphenyl)amino]-3,5-dinitrobenzoate](/img/structure/B420495.png)
![3-chloro-N-[2-(4-methylphenoxy)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B420496.png)
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-thiophenecarboxamide](/img/structure/B420498.png)
